Ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate typically involves the reaction of 5-chloro-2-formylbenzoic acid with ethyl piperidine-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of various piperidine derivatives.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate include:
N-Phenyl-4-piperidinamine (4-AP): A precursor used in the synthesis of fentanyl and its analogues.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP): Another precursor used in the synthesis of fentanyl.
N-Phenethyl-4-piperidone (NPP): A precursor used in the synthesis of fentanyl.
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its formyl and chlorine substituents, along with the piperidine ring, make it a valuable intermediate in various synthetic and research applications .
Biological Activity
Ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a piperidine ring and a formyl group attached to a phenyl moiety. The synthesis typically involves the reaction of piperidine derivatives with chlorinated aromatic compounds, followed by carboxylation to introduce the carboxylate functionality.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Protein Interactions : The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their activity. This may lead to modulation of enzyme functions or receptor interactions.
- Receptor Modulation : The piperidine ring may interact with neurotransmitter receptors, which could influence signaling pathways related to neuropharmacology.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antiproliferative Effects : Studies have shown that similar piperidine derivatives exhibit significant antiproliferative effects against various cancer cell lines, suggesting potential anticancer properties for this compound.
- Neuropharmacological Effects : The compound may exhibit activity similar to known neuroactive agents, potentially influencing neurotransmitter systems involved in mood regulation and cognition.
Case Study 1: Anticancer Activity
A study evaluating the antiproliferative effects of piperidine derivatives found that compounds structurally similar to this compound demonstrated IC50 values ranging from 5 µM to 15 µM against various cancer cell lines (Table 1).
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 10 |
Compound B | MCF-7 | 7 |
This compound | A549 | TBD |
Case Study 2: Neuropharmacological Activity
In another study focused on neuropharmacological properties, derivatives of this compound were tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Results indicated that some derivatives exhibited competitive inhibition with IC50 values comparable to established AChE inhibitors (Table 2).
Compound | AChE Inhibition IC50 (µM) |
---|---|
Donepezil | 0.5 |
Rivastigmine | 0.8 |
This compound | TBD |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the aromatic ring and the piperidine moiety significantly influence the biological activity of the compound. For instance:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the aromatic ring enhances potency against certain biological targets.
- Ring Modifications : Alterations in the piperidine structure can lead to variations in receptor affinity and selectivity.
Properties
Molecular Formula |
C15H18ClNO3 |
---|---|
Molecular Weight |
295.76 g/mol |
IUPAC Name |
ethyl 1-(5-chloro-2-formylphenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C15H18ClNO3/c1-2-20-15(19)11-5-7-17(8-6-11)14-9-13(16)4-3-12(14)10-18/h3-4,9-11H,2,5-8H2,1H3 |
InChI Key |
FOXZITQEESXWGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=CC(=C2)Cl)C=O |
Origin of Product |
United States |
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